2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid
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Overview
Description
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is an organic compound that features a sulfonamide group, a nitro group, and a dimethylamino group attached to a benzene ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple steps:
Nitration: The starting material, 4-dimethylaminobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfonamide group.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like sodium dithionite.
Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction Product: 2-[4-(Dimethylamino)-3-aminobenzenesulfonamido]acetic acid.
Substitution Product: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzenesulfonamide: Lacks the nitro and acetic acid groups, making it less versatile in terms of chemical reactivity.
2-Nitrobenzenesulfonamide: Lacks the dimethylamino group, which affects its electronic properties and reactivity.
N,N-Dimethylglycine: Contains a dimethylamino group but lacks the sulfonamide and nitro groups, making it chemically distinct.
Uniqueness
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[[4-(dimethylamino)-3-nitrophenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6S/c1-12(2)8-4-3-7(5-9(8)13(16)17)20(18,19)11-6-10(14)15/h3-5,11H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPCJXRHJRFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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